Cas no 83749-78-4 (1-Chloro-4-phenyl-5H-pyridazino4,5-bindole)

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole structure
83749-78-4 structure
Product name:1-Chloro-4-phenyl-5H-pyridazino4,5-bindole
CAS No:83749-78-4
MF:C16H10ClN3
Molecular Weight:279.723701953888
MDL:MFCD12027475
CID:3047165
PubChem ID:15564565

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole 化学的及び物理的性質

名前と識別子

    • 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
    • AKOS005171693
    • LS-02860
    • 83749-78-4
    • STK504725
    • ALBB-007705
    • MFCD12027475
    • 1-Chloro-4-phenyl-5H-pyridazino4,5-bindole
    • MDL: MFCD12027475
    • インチ: 1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H
    • InChIKey: JUHUUGUZXMXYKV-UHFFFAOYSA-N
    • SMILES: ClC1C2C3C=CC=CC=3NC=2C(C2C=CC=CC=2)=NN=1

計算された属性

  • 精确分子量: 279.0563250g/mol
  • 同位素质量: 279.0563250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 345
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 41.6Ų

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
367243-1g
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4
1g
£400.00 2023-04-01
TRC
C022320-1000mg
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4
1g
$ 720.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743378-1g
1-Chloro-4-phenyl-5h-pyridazino[4,5-b]indole
83749-78-4 98%
1g
¥2429.00 2024-07-28
abcr
AB406697-500 mg
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4
500MG
€254.60 2023-02-20
abcr
AB406697-1 g
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4
1 g
€322.50 2023-07-19
Matrix Scientific
038835-500mg
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4
500mg
$141.00 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD176421-1g
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4 97%
1g
¥1834.0 2024-04-18
Chemenu
CM233305-1g
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole
83749-78-4 97%
1g
$294 2023-03-21
abcr
AB406697-500mg
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole; .
83749-78-4
500mg
€269.00 2025-02-19
abcr
AB406697-1g
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole; .
83749-78-4
1g
€317.00 2025-02-19

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole 関連文献

1-Chloro-4-phenyl-5H-pyridazino4,5-bindoleに関する追加情報

Professional Introduction to Compound with CAS No. 83749-78-4 and Product Name: 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole

The compound with the CAS number 83749-78-4 and the product name 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a fused pyridazine and indole scaffold, has garnered considerable attention due to its unique structural properties and potential applications in drug discovery. The presence of a chloro substituent at the 1-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.

Recent studies have highlighted the importance of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole in the development of novel therapeutic agents. Its molecular structure suggests strong binding interactions with biological targets, which has been confirmed through various computational and experimental approaches. The indole moiety, known for its pharmacological activity, plays a crucial role in modulating biological pathways. This compound has been explored in the context of inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases.

The fused pyridazine ring contributes to the compound's stability and bioavailability, making it an attractive candidate for further pharmacological investigation. Researchers have utilized this compound as a scaffold to develop derivatives with enhanced potency and selectivity. The chloro group at the 1-position provides a handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has been leveraged in designing molecules that interact with protein targets with high affinity.

In the realm of drug discovery, 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole has been studied for its potential as an anti-inflammatory agent. In preclinical models, derivatives of this compound have demonstrated significant reductions in pro-inflammatory cytokine production, suggesting a therapeutic role in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of this molecule to modulate immune responses makes it a promising candidate for further clinical development.

Additionally, the structural features of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole have been investigated for their potential in combating cancer. Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor proliferation. The indole scaffold is particularly noteworthy for its ability to induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity has made it an area of intense interest for oncologists and pharmacologists.

The synthesis of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the pyridazine ring followed by its fusion with an indole moiety. The introduction of the chloro group is achieved through halogenation techniques, which are well-established in organic synthesis. These methods ensure high yields and purity, making the compound suitable for further biological testing.

The pharmacokinetic properties of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole have been carefully evaluated to assess its suitability for therapeutic use. Studies indicate that this compound exhibits good solubility and bioavailability, which are critical factors for drug efficacy. Furthermore, its metabolic stability suggests that it can be administered orally without significant degradation before reaching its target site of action.

From a computational chemistry perspective, 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole has been subjected to molecular docking studies to predict its interactions with biological targets. These simulations have provided valuable insights into how the compound binds to enzymes and receptors at an atomic level. This information has been used to guide the design of more potent derivatives with improved pharmacological profiles.

The future prospects of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole are promising as researchers continue to explore its potential applications in medicine. Ongoing studies aim to optimize its chemical structure for better pharmacological activity while minimizing side effects. Collaborative efforts between synthetic chemists and biologists are essential in translating laboratory findings into clinical applications that benefit patients worldwide.

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Amadis Chemical Company Limited
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